1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride
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Overview
Description
1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H17FN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The presence of the fluorophenoxy group enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity, allowing it to modulate the activity of these targets. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- 1-(2-(4-Chlorophenoxy)ethyl)piperazine dihydrochloride
- 1-(2-(4-Bromophenoxy)ethyl)piperazine dihydrochloride
- 1-(2-(4-Methylphenoxy)ethyl)piperazine dihydrochloride
Comparison: 1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound often exhibits higher stability and binding affinity, making it more effective in certain applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.2ClH/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15;;/h1-4,14H,5-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWJEMLWPDFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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